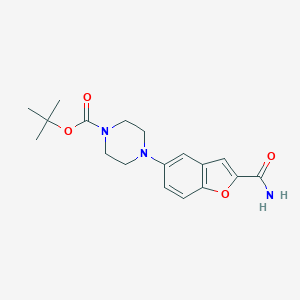

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-8-6-20(7-9-21)13-4-5-14-12(10-13)11-15(24-14)16(19)22/h4-5,10-11H,6-9H2,1-3H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWUUFACDXGVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459987 | |

| Record name | tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183288-44-0 | |

| Record name | 1,1-Dimethylethyl 4-[2-(aminocarbonyl)-5-benzofuranyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183288-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of the target molecule, Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, is accomplished through a convergent approach. The core of the strategy involves the construction of the 5-(piperazin-1-yl)benzofuran-2-carboxamide backbone, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic scheme for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with a summary of the reaction parameters and expected yields.

Step 1: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

The initial step involves the reduction of the nitro group of Ethyl 5-nitrobenzofuran-2-carboxylate to an amine.

Experimental Protocol:

To a solution of Ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reaction mixture is then subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield Ethyl 5-aminobenzofuran-2-carboxylate.

| Parameter | Value |

| Starting Material | Ethyl 5-nitrobenzofuran-2-carboxylate |

| Reagents | 10% Pd/C, Hydrogen |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 95-99% |

Step 2: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This step involves the formation of the piperazine ring at the 5-position of the benzofuran core.

Experimental Protocol:

A suspension of Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)ammonium chloride (1.1 eq), and potassium carbonate (3.0 eq) in 1-butanol is heated to reflux. The reaction is monitored by TLC. After completion, the hot suspension is decanted and filtered. The filtrate is then evaporated to dryness, and the crude product can be purified by recrystallization from methanol to afford Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

| Parameter | Value |

| Starting Material | Ethyl 5-aminobenzofuran-2-carboxylate |

| Reagents | bis(2-chloroethyl)ammonium chloride, K₂CO₃ |

| Solvent | 1-Butanol |

| Temperature | Reflux |

| Reaction Time | 24-48 hours |

| Typical Yield | ~27%[1] |

Step 3: Synthesis of Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate

The secondary amine of the piperazine ring is protected with a Boc group in this step.

Experimental Protocol:

To a solution of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica gel, to yield Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate.[1]

| Parameter | Value |

| Starting Material | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | High |

Step 4: Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

The final step is the amidation of the ethyl ester to the primary carboxamide.

Experimental Protocol:

Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol. The reaction mixture is stirred in a sealed vessel at an elevated temperature (e.g., 60-80 °C) until the ester is fully converted to the amide, as indicated by TLC or LC-MS analysis. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent like diethyl ether or hexane and filtered to give the final product, Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. An alternative method involves reacting the ester with formamide in the presence of a sodium alkoxide in N-methylpyrrolidone.[1]

| Parameter | Value |

| Starting Material | Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate |

| Reagents | Methanolic Ammonia (or Formamide/Sodium Alkoxide) |

| Solvent | Methanol (or N-Methylpyrrolidone) |

| Temperature | 60-80 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | Good to High |

Synthesis Workflow Diagram

Caption: Detailed workflow for the multi-step synthesis.

References

Physical and chemical properties of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document outlines the compound's known characteristics, a detailed representative synthesis protocol, and its role in the broader context of serotonergic drug development. While specific experimental spectral data for this intermediate is not widely published, this guide presents expected spectral characteristics based on its chemical structure and data from analogous compounds.

Introduction

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate (CAS No. 183288-44-0) is a complex organic molecule that serves as a crucial building block in the multi-step synthesis of Vilazodone.[1][2] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, a dual mechanism of action that is effective in the treatment of major depressive disorder.[3][4] The structural integrity and purity of this intermediate are paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available information on this compound to aid researchers in its synthesis, characterization, and utilization.

Physicochemical Properties

A summary of the known and computed physical and chemical properties of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃N₃O₄ | [5][6] |

| Molecular Weight | 345.40 g/mol | [5][6] |

| CAS Number | 183288-44-0 | [5][6] |

| Appearance | White to off-white powder | [7] |

| Melting Point | >200 °C (decomposes) | [5][8] |

| XLogP3 | 2.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Exact Mass | 345.16885622 Da | [6] |

| Topological Polar Surface Area | 89 Ų | [6] |

Spectral Data (Expected)

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), piperazine protons (multiple signals in the range of 3.0-4.0 ppm), aromatic protons of the benzofuran ring (signals between 7.0-8.0 ppm), and the carbamoyl protons (broad singlet). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), piperazine carbons (~40-50 ppm), aromatic and heterocyclic carbons of the benzofuran core (in the range of 100-160 ppm), and the carbonyl carbons of the carbamate and carboxamide groups (>160 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching of the carbamate and amide (~1700-1650 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (345.40 g/mol ). |

Experimental Protocols

The following is a representative, multi-step experimental protocol for the synthesis of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, compiled from general procedures for the synthesis of Vilazodone intermediates and related benzofuran derivatives.

Synthesis of 5-Aminobenzofuran-2-carboxamide

This initial step involves the formation of the core benzofuran-2-carboxamide structure with an amino group at the 5-position, which will later be coupled with the piperazine moiety.

-

Reaction: Nitration of a suitable benzofuran precursor, followed by amidation of the 2-position carboxylic acid, and subsequent reduction of the nitro group to an amine. A common starting material is 5-nitro-2-hydroxybenzaldehyde.

-

Detailed Protocol:

-

Step 1: Synthesis of 5-Nitrobenzofuran-2-carboxylic acid: 5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a solvent such as DMF, followed by hydrolysis of the resulting ester to the carboxylic acid.

-

Step 2: Amidation to 5-Nitrobenzofuran-2-carboxamide: The carboxylic acid is converted to the corresponding carboxamide. This can be achieved by first activating the carboxylic acid (e.g., with isobutyl chloroformate) and then reacting with aqueous ammonia.

-

Step 3: Reduction to 5-Aminobenzofuran-2-carboxamide: The nitro group is reduced to an amine using a reducing agent like sodium hydrosulfite.

-

Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

This final step involves the coupling of the amino-benzofuran intermediate with Boc-protected piperazine.

-

Reaction: Nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. A more direct approach involves the reaction of 5-aminobenzofuran-2-carboxamide with a bis(2-haloethyl)amine derivative in the presence of a base to form the piperazine ring, followed by Boc protection. A more controlled synthesis would involve coupling with a pre-formed Boc-piperazine unit.

-

Detailed Protocol (based on coupling with Boc-piperazine):

-

To a solution of 5-aminobenzofuran-2-carboxamide and 1-Boc-piperazine in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP).

-

Add a base, such as sodium tert-butoxide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.

-

Visualization of Synthetic and Logical Pathways

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the target compound.

Caption: A simplified workflow for the synthesis of the target compound.

Role as a Vilazodone Intermediate

The logical relationship of this compound as an intermediate in the synthesis of Vilazodone is depicted below.

Caption: The logical progression from the intermediate to the final API, Vilazodone.

Biological Context and Significance

The primary significance of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate lies in its role as a key precursor to Vilazodone.[1][2] As an intermediate, it is not expected to possess significant biological activity itself. Its design is focused on providing a stable, purifiable compound that contains the necessary benzofuran-piperazine core, with the tert-butyloxycarbonyl (Boc) group serving as a protecting group for the piperazine nitrogen. This protection allows for selective reaction at other sites of the molecule before its removal in a later synthetic step to enable the final coupling reaction that forms Vilazodone.

The final product, Vilazodone, exerts its therapeutic effect through a dual mechanism: it inhibits the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft, and it acts as a partial agonist at 5-HT1A receptors.[3][4] This dual action is believed to contribute to its efficacy in treating major depressive disorder.

Conclusion

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is a vital intermediate in the synthesis of Vilazodone. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide provides a consolidated overview of its known properties, a plausible and detailed synthetic protocol, and its crucial role in the development of a clinically important antidepressant. The information presented herein is intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-tert-Butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide [chembk.com]

- 6. Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | C18H23N3O4 | CID 11244883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

The Role of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in Medicinal Chemistry: A Technical Perspective

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the function and properties of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate . Extensive investigation into the scientific literature and chemical databases reveals that this compound is not an active pharmaceutical ingredient (API) with a defined mechanism of action, but rather a key chemical intermediate used in the synthesis of more complex molecules.

Compound Identification and Role

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is a synthetic building block. Its primary role in drug discovery and development is to serve as a precursor for the introduction of a piperazinyl-benzofuran carboxamide moiety into a target molecule.

The "tert-butyl" group, specifically a tert-butoxycarbonyl (Boc) group, is a common protecting group in organic synthesis. It is used to temporarily block the reactivity of the piperazine nitrogen atom, allowing other chemical modifications to be made to the molecule. In a subsequent synthetic step, this Boc group is removed to yield the active, deprotected piperazine.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | 183288-44-0 | C18H23N3O4 | 345.40 | Boc-protected chemical intermediate.[1] |

| 5-(piperazin-1-yl)benzofuran-2-carboxamide | 183288-46-2 | C13H15N3O2 | 245.28 | Deprotected, reactive intermediate.[2][3][4][5] |

Synthetic Utility and Deprotection

The core utility of this compound lies in the strategic removal of the Boc protecting group to unmask a reactive secondary amine on the piperazine ring. This process, known as deprotection, is typically achieved under acidic conditions. The resulting amine can then be coupled with other molecules, such as carboxylic acids or acyl chlorides, to form the final target compound.

Experimental Workflow: Boc Deprotection

A generalized protocol for the deprotection of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide is as follows:

-

Dissolution: The Boc-protected starting material is dissolved in a suitable organic solvent, such as dioxane or dichloromethane.

-

Acidification: A strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane, is added to the solution.

-

Reaction: The mixture is stirred at room temperature for a period of 1 to 4 hours, during which the Boc group is cleaved.

-

Work-up: The solvent and excess acid are removed under reduced pressure. The crude product is often purified by crystallization or chromatography to yield the desired deprotected compound.

References

- 1. CAS 183288-46-2: 5-(1-Piperazinyl)benzofuran-2-carboxamide [cymitquimica.com]

- 2. CAS 183288-46-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chemdmart.com [chemdmart.com]

- 4. capotchem.com [capotchem.com]

- 5. 5-piperazin-1-yl-1-benzofuran-2-carboxamide | 183288-46-2 [chemicalbook.com]

Technical Guide: Properties and Structure of CAS Number 183288-44-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 183288-44-0. The primary chemical name for this substance is tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate . It is a key intermediate in the synthesis of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] The unique structural features of this intermediate, including a benzofuran moiety, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group, make it a subject of interest in medicinal chemistry and drug development.[2][3]

Chemical Structure and Identification

The structure of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate incorporates a benzofuran-2-carboxamide core linked to a Boc-protected piperazine ring at the 5-position.

Caption: 2D structure of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 183288-44-0 |

| Molecular Formula | C₁₈H₂₃N₃O₄[4] |

| SMILES | C(N)(=O)C1=CC=2C(O1)=CC=C(C2)N3CCN(C(OC(C)(C)C)=O)CC3[2] |

| InChI | InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-8-6-20(7-9-21)13-4-5-14-12(10-13)11-15(24-14)16(19)22/h4-5,10-11H,6-9H2,1-3H3,(H2,19,22)[2] |

| InChIKey | RXWUUFACDXGVIO-UHFFFAOYSA-N[2] |

Synonyms

This compound is also known by several other names:

-

5-(4-tert-Butoxycarbonyl-2-piperazinyl)benzofuran-2-carboxamide[2]

-

tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate[4]

-

4-[2-(Aminocarbonyl)-5-benzofuranyl]-1-piperazinecarboxylic Acid tert-Butyl Ester[5]

-

5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzofuran-2-carboxamide[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of CAS 183288-44-0.

| Property | Value | Source(s) |

| Molecular Weight | 345.40 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [4][6] |

| Boiling Point | 544 °C | [4] |

| Density | 1.253 g/cm³ | [4] |

| Flash Point | 283 °C | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage Temperature | 2-8°C | [4] |

| Purity | ≥98% | [4] |

Role in Synthesis and Experimental Protocols

CAS 183288-44-0 is a crucial intermediate in the multi-step synthesis of Vilazodone.[3][4] It is typically formed through the coupling of a benzofuran precursor with a protected piperazine. The resulting compound then undergoes deprotection of the Boc group, followed by condensation with an indole moiety to yield the final active pharmaceutical ingredient.

Caption: Synthetic pathway of Vilazodone involving CAS 183288-44-0 as a key intermediate.

Detailed Synthesis Protocol

The synthesis of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate can be achieved via a transition metal-catalyzed amination or an aromatic nucleophilic substitution reaction.[2] The following protocol describes a general method based on available literature.

Reaction: Synthesis of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate from 5-bromobenzofuran-2-carboxamide and 1-Boc-piperazine.

Materials:

-

5-Bromobenzofuran-2-carboxamide (1.0 eq)

-

1-t-Butoxycarbonylpiperazine (1-Boc-piperazine) (1.1 - 1.5 eq)[4]

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP or Xantphos)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, or K₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask (e.g., Schlenk flask), add 5-bromobenzofuran-2-carboxamide, the palladium catalyst, and the ligand.

-

Reagent Addition: Add 1-Boc-piperazine and the base to the flask.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110°C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.

Analytical Characterization: The identity and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Biological Activity and Signaling Pathways

As a synthetic intermediate, CAS 183288-44-0 is not intended for direct biological application, and there is limited public data on its specific pharmacological activity. Its primary relevance lies in its role as a precursor to Vilazodone. The presence of the piperazine ring is a common motif in compounds targeting central nervous system receptors.[2][3] However, the biological activity is realized after the Boc group is removed and the molecule is coupled with the indole moiety to form Vilazodone. Vilazodone's therapeutic effect is attributed to its dual mechanism of action on the serotonergic system: inhibiting serotonin reuptake and acting as a partial agonist at 5-HT1A receptors.[1][7]

Safety and Handling

Based on available safety data sheets, tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate should be handled with appropriate precautions in a laboratory setting.

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation.[4] As a powder, it may form combustible dust concentrations in the air.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood to avoid inhaling dust.

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage is between 2-8°C.[4]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 183288-44-0: 1,1-Dimethylethyl 4-[2-(aminocarbonyl)-5-… [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-(4-tert-Butoxycarbonyl-2-piperazinyl)benzofuran-2-carboxaMide | 183288-44-0 [chemicalbook.com]

- 7. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzofuran Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and piperazine moieties are prominent pharmacophores in medicinal chemistry, each contributing to a diverse range of biological activities. The hybridization of these two scaffolds has given rise to a novel class of compounds—benzofuran piperazine derivatives—that have demonstrated significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising field.

Core Biological Activities and Quantitative Data

Benzofuran piperazine derivatives have been extensively evaluated for a variety of biological effects. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Anticancer Activity

The antiproliferative effects of benzofuran piperazine derivatives have been investigated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a standard metric for this evaluation.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 16 | A549 (Lung) | 0.12 | [1] |

| Derivative 16 | SGC7901 (Gastric) | 2.75 | [1] |

| Compound 8c | A549 (Lung) | 0.12 | [2] |

| Compound 8d | A549 (Lung) | 0.43 | [2] |

| Compound 9h | Panc-1 (Pancreatic) | 0.94 | [3] |

| Compound 9h | MCF-7 (Breast) | 2.92 | [3] |

| Compound 9h | A-549 (Lung) | 1.71 | [3] |

| Compound 11d | Panc-1 (Pancreatic) | 1.83 | [3] |

| Compound 11d | A-549 (Lung) | 3.00 | [3] |

| Compound 13b | Panc-1 (Pancreatic) | 1.03 | [3] |

| Compound 13b | A-549 (Lung) | 1.71 | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Derivative 16 | RAW 264.7 | NO Production Inhibition | 5.28 | [1] |

| Compound 18 | RAW 264.7 | NO Production Inhibition | < 10 | [1] |

| Compound 22 | RAW 264.7 | NO Production Inhibition | < 10 | [1] |

| Compound 5 | RAW 264.7 | NO Production Inhibition | < 20 | [1] |

| Compound 9 | RAW 264.7 | NO Production Inhibition | < 20 | [1] |

| Compound 24 | RAW 264.7 | NO Production Inhibition | < 20 | [1] |

CDK2 Inhibitory Activity

A significant mechanism of anticancer activity for some benzofuran piperazine derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

| Compound | Assay | IC50 (nM) | Reference |

| Compound 9h | CDK2 Kinase Assay | 40.91 | [3] |

| Compound 11d | CDK2 Kinase Assay | 41.70 | [3] |

| Compound 11e | CDK2 Kinase Assay | 46.88 | [3] |

| Compound 13c | CDK2 Kinase Assay | 52.63 | [3] |

| Staurosporine (Control) | CDK2 Kinase Assay | 56.76 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides comprehensive protocols for the key experiments cited in this guide.

Synthesis of Benzofuran Piperazine Derivatives

A general multi-step synthesis is often employed to produce N-arylpiperazine substituted benzofuran derivatives.[4][5]

Step 1: Synthesis of 2-Acylbenzofuran Intermediate

-

To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add an α-bromoacetophenone derivative (1 equivalent) and a base like potassium carbonate (K2CO3) (2-3 equivalents).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the 2-acylbenzofuran intermediate.

Step 2: Bromination of the 2-Acylbenzofuran

-

Dissolve the 2-acylbenzofuran intermediate in a suitable solvent like carbon tetrachloride (CCl4).

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture for a few hours.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Evaporate the solvent under reduced pressure to obtain the brominated intermediate.

Step 3: Synthesis of the Final Benzofuran Piperazine Derivative

-

Dissolve the brominated intermediate in a solvent like acetone or DMF.

-

Add the desired N-substituted piperazine (1-1.5 equivalents) and a base such as K2CO3 (2 equivalents). A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final benzofuran piperazine derivative.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the benzofuran piperazine derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay - Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

-

Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran piperazine derivatives at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran piperazine derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate at room temperature for 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

CDK2 Kinase Inhibition Assay (Luminescent)

This assay measures the activity of CDK2 by quantifying the amount of ATP remaining after the kinase reaction.

-

Reagent Preparation: Prepare a serial dilution of the benzofuran piperazine derivative in a suitable buffer (e.g., kinase assay buffer).

-

Reaction Setup: In a 384-well plate, add the recombinant human CDK2/Cyclin E complex, a suitable substrate (e.g., Histone H1), and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Luminescence Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the remaining ATP.

-

Signal Measurement: Measure the luminescence using a plate luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzofuran piperazine derivatives in the broth.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity - Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

-

Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to differentiate for several days.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the benzofuran piperazine derivative for 1-2 hours.

-

Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 25-100 mM) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran piperazine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms: CDK2 Inhibition and Apoptosis Induction

Many benzofuran piperazine derivatives exert their anticancer effects by targeting the cell cycle machinery. Specifically, they have been shown to inhibit CDK2, a key kinase that, in complex with Cyclin E, promotes the G1/S phase transition. By inhibiting CDK2, these compounds induce cell cycle arrest, preventing cancer cell proliferation.[3] Furthermore, these derivatives can trigger apoptosis (programmed cell death) in cancer cells, a critical mechanism for eliminating malignant cells.

References

An In-Depth Technical Guide to the Synthesis of Vilazodone Intermediates

Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] Its synthesis is typically achieved through a convergent pathway, which involves the preparation of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide . These intermediates are then coupled to form the final vilazodone molecule.[1] This guide provides a detailed overview of the common synthetic routes for these crucial intermediates, including experimental protocols and quantitative data.

Synthesis of Intermediate 1: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This key intermediate can be synthesized through several routes, primarily starting from 5-cyanoindole or 4-cyanoaniline.

Route A: Friedel-Crafts Acylation/Reduction of 5-Cyanoindole

A prevalent industrial method involves the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to yield the desired chlorobutyl intermediate.[1][2]

Quantitative Data for Route A

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| Acylation | 5-Cyanoindole, 4-Chlorobutyryl chloride | AlCl3, Nitromethane, 0-10°C | 3-(4-chlorobutyryl)-5-cyanoindole | ~90% | - | [3] |

| Reduction | 3-(4-chlorobutyryl)-5-cyanoindole | NaBH4/CF3COOH | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | ~95% | - | [3] |

Experimental Protocols for Route A

Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole [1]

-

Reaction Setup: Suspend a Lewis acid catalyst like aluminum chloride (AlCl3) in a suitable solvent such as nitromethane in a reaction vessel.

-

Addition of Acyl Chloride: Cool the suspension to 0-10°C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.

-

Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reduction to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile [1]

-

Reaction Setup: Dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in a suitable solvent such as tetrahydrofuran in a round-bottom flask.

-

Reduction: Add a reducing agent (e.g., sodium borohydride in trifluoroacetic acid).

-

Reaction: Stir the reaction mixture for 1-8 hours at room temperature, monitoring by TLC.

-

Work-up: Once the reaction is complete, pour the reaction mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Route B: Fischer Indole Synthesis

An alternative approach utilizes the Fischer indole synthesis, starting from 4-cyanoaniline. This method involves diazotization followed by a cyclization reaction with 6-chlorohexanal.[3]

Quantitative Data for Route B

| Step | Starting Material | Key Reagents | Product | Overall Yield | Purity | Reference |

| Multi-step | 4-Cyanoaniline | NaNO2, HCl, 6-chlorohexanal | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | 74% | - | [4] |

Experimental Protocol for Route B [3][4]

This route is described as a "telescopic approach," suggesting that intermediates may not be isolated.

-

Diazotization: 4-Cyanoaniline is converted to the corresponding diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl). This is then reduced to form 4-cyanophenylhydrazine.

-

Fischer Indole Synthesis: The resulting 4-cyanophenylhydrazine is reacted with an enolizable ketone or aldehyde, in this case, 6-chlorohexanal, to form a phenylhydrazone.

-

Cyclization: The phenylhydrazone intermediate undergoes an acid-catalyzed cyclization, which, through the loss of ammonia, affords the final indole product.

Synthesis of Intermediate 2: 5-(1-piperazinyl)benzofuran-2-carboxamide

The synthesis of the second key intermediate often begins with a substituted benzofuran derivative.

Route C: Aromatic Nucleophilic Substitution

A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with piperazine.

Quantitative Data for Route C

| Step | Starting Material | Key Reagents | Product | Yield | Purity | Reference |

| Substitution | 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | Piperazine, 140°C | 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | Not satisfactory, but starting material is recyclable | 95% | [3] |

| Amidation | 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | SOCl2, NH3 | 5-(1-piperazinyl)benzofuran-2-carboxamide | 80% (two steps) | - | [3] |

Experimental Protocol for Route C [3]

-

Piperazine Introduction: A mixture of 5-bromobenzofuran-2-carboxylic acid (1.0 mol) and piperazine (5.0 mol) is heated to 140°C and stirred for 6 hours.

-

Work-up and Recycling: After cooling, hydrochloric acid is added to the reaction solution. The unreacted starting material precipitates and can be recovered by filtration. The filtrate containing the product is then treated with a potassium hydroxide solution until the pH is 6-7.

-

Extraction: The solution is extracted with chloroform. The combined organic layers are dried and concentrated to yield the crude product as a faint yellow solid.

-

Amidation: The resulting carboxylic acid is converted to the final carboxamide in two steps without isolation by treatment with thionyl chloride (SOCl2) and then ammonia (NH3).

Route D: Multi-step Synthesis from 5-Nitrosalicylaldehyde

This pathway involves building the molecule from a simpler starting material through a series of transformations.

Experimental Protocol for Route D [5]

-

Benzofuran Formation: 5-Nitrosalicylaldehyde reacts with ethyl bromoacetate under the action of potassium carbonate, followed by hydrolysis to yield 5-nitrobenzofuran-2-carboxylic acid.

-

Amidation: The carboxylic acid is reacted with isobutyl chloroformate and then aqueous ammonia to give 5-nitrobenzofuran-2-carboxamide.

-

Reduction: The nitro group is reduced to an amine using a reducing agent like sodium hydrosulfite to give 5-aminobenzofuran-2-carboxamide.

-

Piperazine Ring Formation: The intermediate is cyclized with bis(2-chloroethyl)amine in the presence of a base to form the final product, 5-(1-piperazinyl)benzofuran-2-carboxamide.

Final Step: Condensation to Vilazodone

The final step in the convergent synthesis is the coupling of the two key intermediates via a nucleophilic substitution reaction.[1]

Quantitative Data for Final Condensation

| Reactants | Reagents/Conditions | Product | Yield | Purity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Intermediate 1 & Intermediate 2 | Et3N, K2CO3 | Vilazodone | 65% | 99% |[3] | | Intermediate 1 & Intermediate 2 | NaHCO3, KI, DMF, 100°C | Vilazodone | - | - |[5] |

Experimental Protocol for Final Condensation [1][5]

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate (K2CO3) and triethylamine (Et3N), or sodium bicarbonate and a catalyst like potassium iodide (KI).

-

Reaction: Heat the reaction mixture to approximately 100°C and stir overnight. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude vilazodone.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.

References

Spectroscopic data (NMR, IR, MS) for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Compound: Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate CAS Number: 183288-44-0 Molecular Formula: C₁₈H₂₃N₃O₄ Molecular Weight: 345.40 g/mol [1]

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a crucial intermediate in the synthesis of the antidepressant drug Vilazodone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

While complete, detailed experimental spectra (NMR, IR, MS) for this specific intermediate are not widely available in the public domain, the following table summarizes its key physical and computed properties.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃N₃O₄ | [1] |

| Molecular Weight | 345.40 g/mol | [1] |

| CAS Number | 183288-44-0 | [2][3] |

| Melting Point | >200°C (decomposes) | [4] |

| Density | 1.253 g/cm³ (predicted) | [3][4] |

| Boiling Point | 544°C (predicted) | [3] |

| Flash Point | 283°C (predicted) | [3] |

| XLogP3 | 2.3 (computed) | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 345.16885622 Da (computed) | [2] |

Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

This compound is synthesized as a key intermediate in the manufacturing process of Vilazodone. The general synthetic approach involves the reaction of a protected piperazine derivative with a functionalized benzofuran. While specific, detailed industrial protocols are proprietary, the following represents a plausible synthetic pathway based on available literature.

Experimental Protocol:

A common route to synthesizing the parent compound, 5-(piperazin-1-yl)benzofuran-2-carboxamide, involves the reaction of 5-aminobenzofuran-2-carboxamide with bis(2-chloroethyl)amine in the presence of a base. The tert-butoxycarbonyl (Boc) protecting group is then introduced to yield the title compound.

Step 1: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide

In a reaction vessel, 5-aminobenzofuran-2-carboxamide is dissolved in a suitable solvent such as n-butanol. To this solution, bis(2-chloroethyl)amine and a base, for example, triethylamine or sodium bicarbonate, are added. The mixture is heated to reflux and maintained for an extended period, typically around 48 hours, under an inert atmosphere (e.g., nitrogen). The progress of the reaction is monitored by a suitable chromatographic technique. Upon completion, the reaction mixture is worked up to isolate the 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate.

Step 2: Boc-Protection

The resulting 5-(piperazin-1-yl)benzofuran-2-carboxamide is then reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine. This reaction proceeds at room temperature to afford tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. The final product is then purified using standard techniques such as crystallization or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route to Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.

Caption: Synthetic pathway for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.

Logical Relationship of Synthesis

The synthesis follows a logical progression of functional group transformations.

Caption: Logical flow of the synthesis from starting materials to the final protected intermediate.

References

Methodological & Application

Application of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in antidepressant synthesis

Abstract:

This document delineates the pivotal role of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate as a sophisticated intermediate in the synthesis of novel antidepressant agents, with a primary focus on the FDA-approved drug Vilazodone. Detailed experimental protocols for the synthesis of Vilazodone, leveraging a deprotected form of this intermediate, are provided. Furthermore, this note summarizes the quantitative biological data of Vilazodone, highlighting its dual-mechanism of action as a potent serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. The intricate signaling pathways influenced by this therapeutic agent are also visually represented. This comprehensive guide is intended for researchers, medicinal chemists, and professionals in the field of drug development and discovery.

Introduction

The landscape of antidepressant therapeutics is continually evolving, with a significant emphasis on the development of agents with improved efficacy and tolerability profiles. Benzofuran derivatives have emerged as a privileged scaffold in the design of novel psychoactive compounds, largely due to their structural resemblance to endogenous neurotransmitters.[1] The specific intermediate, tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, represents a critical building block in the convergent synthesis of Vilazodone, a prominent antidepressant approved for the treatment of major depressive disorder (MDD).[2][3]

Vilazodone's unique pharmacological profile, characterized by its dual action on the serotonin transporter (SERT) and the 5-HT1A receptor, is believed to contribute to its therapeutic effects, potentially offering a faster onset of action and a favorable side-effect profile, particularly concerning sexual dysfunction.[1][2] This application note will detail the synthetic utility of the aforementioned intermediate and the biological properties of the resulting antidepressant.

Synthetic Pathway Overview

The synthesis of Vilazodone from its precursors is a multi-step process. A key strategic element is the coupling of two main fragments: the benzofuran-piperazine moiety and the indole moiety. The title compound, tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, after deprotection of the tert-butoxycarbonyl (Boc) group, yields the crucial intermediate: 5-(piperazin-1-yl)benzofuran-2-carboxamide.[4][5] This intermediate is then condensed with a suitable indole derivative, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, to afford Vilazodone.[4][6]

Figure 1: Synthetic workflow for Vilazodone.

Experimental Protocols

Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide (Intermediate 1)

This protocol outlines the deprotection of the Boc-protected intermediate to yield the key piperazinylbenzofuran carboxamide.

Materials:

-

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate (1.0 eq) in dichloromethane.

-

To the stirred solution, add trifluoroacetic acid (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate 2)

A common method for the synthesis of this intermediate involves the Friedel-Crafts acylation of 5-cyanoindole followed by reduction.[4]

Materials:

-

5-Cyanoindole

-

4-Chlorobutyryl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Acylation: To a suspension of AlCl₃ (1.2 eq) in DCM, add a solution of 5-cyanoindole (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in DCM at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone.

-

Reduction: Dissolve the crude ketone in a suitable solvent like THF or DCM. Add TFA, followed by the portion-wise addition of NaBH₄ at 0 °C. Stir until the reaction is complete.

-

Quench the reaction with a saturated solution of sodium bicarbonate. Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Synthesis of Vilazodone

This final step involves the condensation of the two key intermediates.[4]

Materials:

-

5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq)

-

3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF)

-

Water

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 5-(piperazin-1-yl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in DMF.

-

Add potassium carbonate (2.0-3.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude Vilazodone.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Vilazodone.

Quantitative Data

The biological activity of Vilazodone has been extensively characterized, demonstrating its high affinity and selectivity for its primary molecular targets.

| Target | Parameter | Value (nM) | Reference |

| Serotonin Transporter (SERT) | Ki | 0.1 | [7][8][9] |

| Serotonin Transporter (SERT) | IC50 | 0.2 - 1.6 | [7][8] |

| 5-HT1A Receptor | IC50 | 0.5 - 2.1 | [7][8][9] |

| Norepinephrine Transporter (NET) | Ki | 56 | [8][9] |

| Dopamine Transporter (DAT) | Ki | 37 | [8][9] |

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration.

Mechanism of Action and Signaling Pathway

Vilazodone exerts its antidepressant effects through a dual mechanism of action.[2][3] Firstly, it acts as a potent and selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[8] Secondly, it functions as a partial agonist at the 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[1] This partial agonism is thought to accelerate the desensitization of these autoreceptors, leading to a more rapid increase in serotonin release compared to traditional SSRIs.[1][2]

Figure 2: Mechanism of action of Vilazodone.

Conclusion

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is a highly valuable intermediate for the synthesis of the antidepressant Vilazodone. The synthetic routes described herein provide a framework for the efficient production of this important therapeutic agent. The unique dual mechanism of action of Vilazodone, supported by its potent and selective binding to SERT and the 5-HT1A receptor, underscores the continued importance of rational drug design in the development of improved treatments for major depressive disorder. This document serves as a comprehensive resource for scientists and researchers engaged in the field of antidepressant drug discovery and development.

References

- 1. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-(Piperazin-1-yl) benzofuran-2-carboxamide - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 6. researchgate.net [researchgate.net]

- 7. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

Application Notes and Protocols for In Vitro Assay Setup Using Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate the biological activity of benzofuran derivatives. Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibitory agents.[2][3][4][5]

The following sections offer step-by-step methodologies for key experiments, present quantitative data from various studies in a structured format for comparative analysis, and visualize relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Bioactivity of Benzofuran Derivatives

The biological effects of benzofuran derivatives are significantly influenced by the nature and position of substituents on the benzofuran core.[6] The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for several benzofuran derivatives across different in vitro assays.

Table 1: Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference |

| 2-(4-MeO-phenylacetylene) derivative | ME-180, A549, ACHNs, HT-29, B-16 | 0.08–1.14 µM | [2] |

| 6-methoxy-2-ethoxycarbonyl derivative | Various | 13 to 100 nM | [2] |

| Piperazine-based benzofurans (37a-h) | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10 µM | [7] |

| Benzofuran-isatin hybrid (23d) | SW-620, HT-29 | 6.5 and 9.8 µM, respectively | [7] |

| Ailanthoidol | Huh7 (mutant p53) | 22 µM (48h) | [7] |

| Benzofuran-pyrazole derivative (36) | MCF-7, PC-3 | - | [8] |

| 1c, 1e, 2d, 3a, 3d | K562, HeLa, MOLT-4 | 20-85 µM | [6] |

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | Cell Line | IC50 Value(s) | Reference |

| Aza-benzofuran compound 1 | NO Production Inhibition | RAW 264.7 | 17.31 µM | [9] |

| Aza-benzofuran compound 3 | NO Production Inhibition | RAW 264.7 | 16.5 µM | [9] |

| Benzofuran-heterocycle hybrid 5d | NO Production Inhibition | RAW 264.7 | 52.23 ± 0.97 μM | [10] |

| Benzofuran with N-aryl piperazine (38) | NO Production Inhibition | - | 5.28 μM | [8] |

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative | Microorganism(s) | MIC Value(s) | Reference |

| Compound 1 | S. typhimurium, E. coli, S. aureus | 12.5 µg/mL, 25 µg/mL, 12.5 µg/mL | [9] |

| Compound 6 | P. italicum, F. oxysporum, C. musae | - | [9] |

| Benzofuran amide 6a, 6b, 6f | B. subtilis, S. aureus, E. coli | As low as 6.25 µg/mL | [3] |

| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 μg/mL | [11] |

| Benzofuran ketoxime 38 | S. aureus | 0.039 µg/mL | [12] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific benzofuran derivative and research question.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, K562, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).[13] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.

-

Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.[6][9]

-

MTT Addition: After incubation, add 50 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for an additional 1-4 hours at 37°C.[1][9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[1][9]

-

Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[1][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the benzofuran derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1][9]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin, amphotericin B) should also be tested as a positive control for the assay.[9]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[9]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1] For more quantitative results, a viability indicator like resazurin can be added, and fluorescence or absorbance can be measured.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on NO levels).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Nitrite Measurement (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value. A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed NO inhibition is not due to cell death.[9][10]

Signaling Pathways and Experimental Visualizations

Benzofuran derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation. The following diagrams, generated using Graphviz (DOT language), illustrate some of these pathways and a typical experimental workflow.

Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives have been reported to interfere with critical signaling cascades such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[10] Additionally, some derivatives have been identified as inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer.[14][15]

Caption: Simplified NF-κB and MAPK signaling pathways.

Caption: Simplified mTOR signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro screening of benzofuran derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jopcr.com [jopcr.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes: Cell-based Assays for Piperazine-Containing Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities, including anticancer, antipsychotic, and antiviral effects.[1][2][3] The versatility of the piperazine moiety allows for the synthesis of compounds that can interact with a wide array of biological targets.[3][4] Consequently, a robust suite of cell-based assays is essential for the discovery, characterization, and optimization of these compounds. These application notes provide detailed protocols for key cell-based assays used to evaluate the biological activity of piperazine-containing drug candidates, focusing on cytotoxicity, apoptosis, and cell cycle progression.

Key Applications in Drug Discovery

-

High-Throughput Screening (HTS): Initial screening of compound libraries to identify "hits" that induce a desired cellular phenotype (e.g., cancer cell death).

-

Mechanism of Action (MoA) Elucidation: Investigating the specific signaling pathways through which a compound exerts its effects.[4][5]

-

Potency and Efficacy Determination: Quantifying the dose-dependent effects of a compound to establish metrics like IC50 or EC50 values.

-

Selectivity and Toxicity Profiling: Assessing the cytotoxic effects on cancerous versus non-cancerous cell lines to determine the therapeutic window.[6]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound affects cell viability and are often the first step in characterizing a new chemical entity.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

-